Mu-Opioid Receptor Affinity: SD-33 vs. DAMGO and Morphine
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide exhibits moderate nanomolar affinity for the human mu-opioid receptor (Ki = 80 nM) in competitive displacement assays using [3H]DAMGO on CHO cell membranes [1]. This affinity is approximately 10-fold lower than the prototypical mu-selective agonist DAMGO (Ki ≈ 0.01–0.08 nM [2]) and is comparable to the range reported for morphine (Ki ≈ 0.6–5 nM [3]). The key differentiator is that SD-33 achieves this level of mu binding while possessing a substantially lower molecular weight and a simplified tripeptide scaffold compared to full-length endogenous opioid peptides [4].
| Evidence Dimension | Binding affinity (Ki) at human mu-opioid receptor |
|---|---|
| Target Compound Data | 80 nM (displacement of [3H]DAMGO) |
| Comparator Or Baseline | DAMGO (Ki ≈ 0.01–0.08 nM); Morphine (Ki ≈ 0.6–5 nM) |
| Quantified Difference | SD-33 Ki is ~800- to 8000-fold higher than DAMGO; within ~10- to 100-fold range of morphine |
| Conditions | Human recombinant mu opioid receptor expressed in CHO cell membranes; [3H]DAMGO radioligand displacement; 2 hr incubation |
Why This Matters
This compound provides a mu-opioid receptor ligand with a distinct affinity profile that is not ultra-potent, which can be advantageous for studies requiring less receptor saturation or reduced risk of acute desensitization.
- [1] BindingDB BDBM50072343. Ki = 80 nM for human mu opioid receptor. Displacement of [3H]DAMGO from CHO cell membranes after 2 hrs. CHEMBL3409112. View Source
- [2] BindingDB BDBM50070377. Ki = 0.0800 nM for rat mu opioid receptor (DAMGO as reference). View Source
- [3] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Ki values for morphine in rat brain homogenates (morphine < codeine < ethylmorphine). View Source
- [4] Kiso Y, et al. "MINIMAL SEGMENT" OF ENKEPHALIN FOR ANALGESIA: SYNDYPHALIN (SD)-33. 1981. View Source
